Apramycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Combating Multidrug-Resistant Bacteria

Apramycin shows promise in combating multidrug-resistant (MDR) bacteria, a growing global health concern. Its distinct chemical structure compared to other aminoglycosides is believed to contribute to its broad spectrum of antibacterial activity and minimal cross-resistance with existing antibiotics []. Research suggests its effectiveness against various MDR Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales, as well as Gram-positive bacteria and mycobacteria [].

Potential Treatment for Nontuberculous Mycobacterial Infections

Nontuberculous mycobacterial (NTM) infections, particularly caused by Mycobacterium abscessus, pose significant therapeutic challenges due to their drug resistance. Apramycin has demonstrated potent bactericidal activity against M. abscessus in vitro and in vivo models, surpassing the effectiveness of other commonly used antibiotics []. This research suggests its potential as a therapeutic option for treating difficult-to-treat NTM infections.

Repurposing for Human Use

Apramycin has been primarily used in veterinary medicine for decades. However, with the rise of antibiotic resistance, researchers are investigating its repurposing for human use []. Studies are underway to evaluate its pharmacokinetics (drug movement within the body) and safety profiles to determine its potential as a new clinical treatment option for various bacterial infections [].

Investigating Alternative Applications

Beyond its potential as an antibiotic, apramycin is being explored for alternative applications in scientific research. For instance, studies are investigating its effectiveness in inhibiting biofilm formation by Pseudomonas aeruginosa, a bacterium involved in chronic lung infections in cystic fibrosis patients []. Additionally, its unique mechanism of action is being explored for its potential in non-antibiotic related applications.

Apramycin is an aminoglycoside antibiotic derived from the bacterium Streptoalloteichus tenebrarius. It belongs to the class of 2-deoxystreptamine aminoglycosides and is primarily used in veterinary medicine to treat infections caused by Escherichia coli, Salmonella, and Pasteurella multocida . Apramycin exhibits a unique structure that differentiates it from other aminoglycosides, contributing to its specific antibacterial properties.

Apramycin acts as a bactericidal antibiotic, meaning it kills bacteria. It disrupts protein synthesis in bacteria by inhibiting the translocation step during translation, a critical process for building proteins []. Additionally, Apramycin can bind to the eukaryotic decoding site at low concentrations, potentially affecting protein synthesis in some eukaryotic cells [].

As an aminoglycoside antibiotic, apramycin functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, disrupting the translation process and leading to bacterial cell death. Its selectivity for bacterial ribosomes makes it effective against a range of Gram-negative bacteria . Studies have shown that apramycin retains activity against strains resistant to other aminoglycosides, highlighting its potential as a valuable therapeutic agent .

The synthesis of apramycin has been achieved through various methods:

- Total Synthesis: Initial synthetic routes involved using neamine as a precursor, which was modified through several steps to yield apramycin .

- Regioselective Azidation: Recent advancements have introduced regioselective azidation methods that allow for the efficient production of apramycin derivatives with enhanced biological activity .

- Biochemical Pathways: The biosynthetic pathway of apramycin involves several key enzymes, including methyltransferases that modify precursor molecules into active forms .

Apramycin is primarily utilized in veterinary medicine for treating bacterial infections in livestock. Its effectiveness against specific pathogens makes it a critical component in managing animal health. Additionally, research into its derivatives aims to enhance its antibacterial properties and broaden its application spectrum .

Interaction studies have focused on apramycin's binding affinity and mechanism of action at the ribosomal level. These studies reveal that apramycin competes with other aminoglycosides for binding sites on the ribosome, which is crucial for its antibacterial activity. Furthermore, investigations into its derivatives suggest potential synergistic effects when combined with other antibiotics, potentially overcoming resistance mechanisms in bacteria .

Apramycin shares structural and functional similarities with other aminoglycoside antibiotics. Key compounds for comparison include:

| Compound | Source | Primary Use | Unique Features |

|---|---|---|---|

| Gentamicin | Micromonospora purpurea | Human and veterinary medicine | Broad-spectrum activity |

| Tobramycin | Streptomyces tenebrarius | Cystic fibrosis treatment | Effective against Pseudomonas aeruginosa |

| Neomycin | Streptomyces fradiae | Topical infections | High toxicity when administered systemically |

| Kanamycin | Streptomyces kanamyceticus | Tuberculosis treatment | Resistance issues in some bacterial strains |

Uniqueness of Apramycin: Apramycin's unique 2-deoxystreptamine core and specific modifications enable it to retain efficacy against certain resistant bacterial strains where others fail. Its selective inhibition of bacterial ribosomes over eukaryotic ones further distinguishes it from other aminoglycosides .

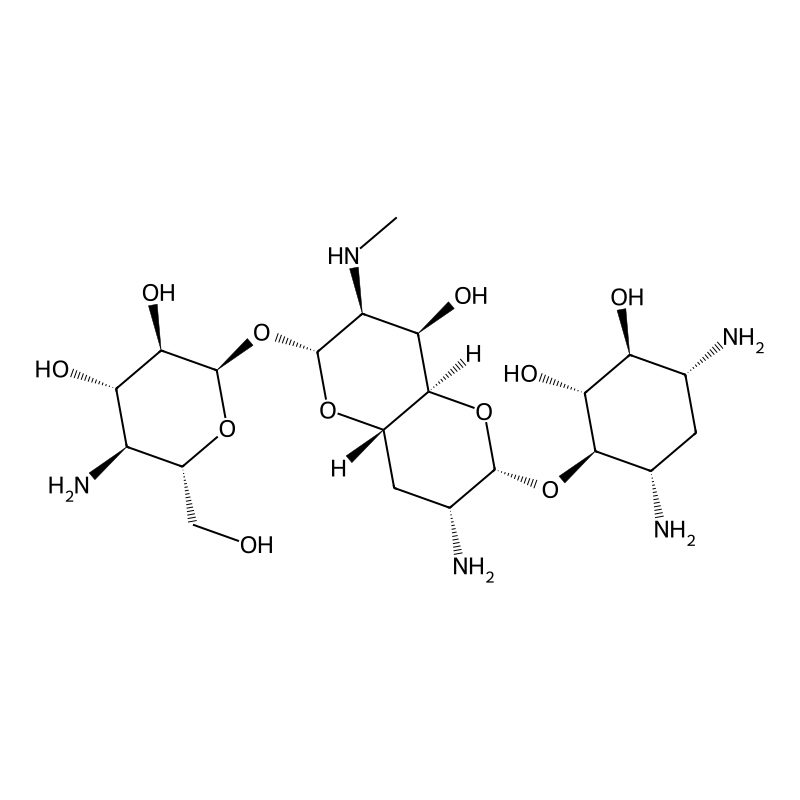

Apramycin possesses the molecular formula C₂₁H₄₁N₅O₁₁ with a precise molecular weight of 539.58 grams per mole [1] [2] [3]. The compound exists as a single enantiomer with absolute configurations that have been definitively determined through comprehensive structural analysis [35]. The molecular structure encompasses twenty-one carbon atoms, forty-one hydrogen atoms, five nitrogen atoms, and eleven oxygen atoms, reflecting the complex polyfunctional nature of this aminoglycoside antibiotic [4] [5].

The Chemical Abstracts Service registry number for apramycin is 37321-09-8, while its International Union of Pure and Applied Chemistry name is designated as (2R,3R,4S,5S,6S)-5-Amino-2-{[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4-diol [5] [20]. The InChI key identifier XZNUGFQTQHRASN-XQENGBIVSA-N provides a unique chemical structure representation for database searching and identification purposes [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₄₁N₅O₁₁ |

| Molecular Weight (g/mol) | 539.58 |

| CAS Number | 37321-09-8 |

| InChI Key | XZNUGFQTQHRASN-XQENGBIVSA-N |

| Defined Stereocenters | 17 out of 17 |

Stereochemistry and Configuration of Stereocenters

Apramycin exhibits remarkable stereochemical complexity with seventeen defined stereocenters, all of which possess absolute stereochemical configurations [2] [20]. The molecule demonstrates complete stereochemical definition with no undefined chiral centers, contributing to its unique three-dimensional architecture and biological specificity [1] [5].

The octose core of apramycin contains critical stereochemical elements that distinguish it from other aminoglycosides. Specifically, the 6'-R and 7'-S configurations have been confirmed through nuclear Overhauser enhancement spectroscopy and coupling constant analysis [10]. The 6'-R stereochemistry has been demonstrated to be essential for bacterial ribosome binding, while the 7'-S configuration contributes to the molecule's distinctive binding mode [9] [10].

The 2-deoxystreptamine moiety contains two amino groups at positions C1 and C3, both maintaining their characteristic stereochemical configurations. The C1 position adopts an R configuration while C3 exhibits an S configuration, consistent with the standard 2-deoxystreptamine framework found in aminoglycoside antibiotics [1] [24].

| Position | Configuration | Functional Group |

|---|---|---|

| C1 (2-DOS) | R | NH₂ |

| C3 (2-DOS) | S | NH₂ |

| C2' (Octose) | R | NH₂ |

| C6' (Octose) | R | OH (axial) |

| C7' (Octose) | S | NHCH₃ (equatorial) |

| C8' (Octose) | R | Hemiacetal center |

| C4'' (Glucose) | R | NH₂ |

The terminal 4-amino-4-deoxy-D-glucose unit maintains the D-glucose stereochemical pattern with the characteristic 4-amino substitution at the R configuration [1] [14]. This stereochemical arrangement creates a unique disaccharide motif that contributes to apramycin's distinctive biological activity profile [16] [18].

Unique Structural Features

Bicyclic Sugar Moiety

Apramycin contains a structurally unprecedented bicyclic sugar moiety that distinguishes it from all other known aminoglycosides [1] [4] [14]. This bicyclic structure adopts a pyrano[3,2-b]pyran configuration, forming a rigid hemiacetal system that constrains the molecule's conformational flexibility [16] [18]. The bicyclic arrangement creates a unique eight-carbon framework that has not been observed in any other naturally occurring aminoglycoside antibiotic [9] [16].

The bicyclic sugar moiety exhibits two possible hemiacetal isomers at the C8' position, designated as 8'-axial and 8'-equatorial forms [9] [10]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for these isomers, with the 8'-axial proton appearing at 4.99 parts per million and the 8'-equatorial proton at 5.33 parts per million [10]. The bicyclic structure's rigidity significantly influences apramycin's interaction with bacterial ribosomes, creating a type II pseudo-base pair interaction with adenine 1408 in the ribosomal decoding site [23] [37].

Monosubstituted Deoxystreptamine

The 2-deoxystreptamine core in apramycin represents a unique structural paradigm within the aminoglycoside family, being monosubstituted exclusively at the C4 position [1] [4] [24]. This contrasts sharply with traditional aminoglycosides, which typically exhibit 4,5-disubstitution or 4,6-disubstitution patterns on the deoxystreptamine ring [24]. The monosubstitution pattern creates a distinctive binding profile that contributes to apramycin's unique resistance profile against aminoglycoside-modifying enzymes [21] [24].

The monosubstituted configuration allows for a more streamlined molecular architecture compared to disubstituted aminoglycosides [23] [24]. This structural simplification contributes to apramycin's reduced interaction with mitochondrial ribosomes while maintaining potent antibacterial activity against bacterial ribosomes [23]. The unique substitution pattern also influences the molecule's overall conformational dynamics and binding specificity [21] [23].

Octose Core Architecture

The octose core of apramycin represents an unprecedented eight-carbon sugar architecture within the aminoglycoside class [9] [16] [18]. This octose unit adopts a bicyclic dialdose configuration that has not been identified in any other biological system [16] [18]. The octose core biosynthesis proceeds through a novel [6 + 2] mechanism utilizing N-acetylglucosamine or N-acetylgalactosamine as two-carbon donors [16] [18] [30].

The octose architecture incorporates multiple hydroxyl and amino functionalities arranged in a specific three-dimensional pattern [9] [16]. The core structure contains a 7'-methylamino group in the equatorial position and a 6'-hydroxyl group in the axial position, creating a unique hydrogen bonding network [37]. This arrangement facilitates cooperative hydrogen bonding with ribosomal adenine 1408, enhancing the strength of the drug-ribosome interaction [37].

The octose core's bicyclic nature constrains the molecule's conformational flexibility, resulting in a more rigid structure compared to monocyclic sugar components found in traditional aminoglycosides [23] [37]. This rigidity contributes to apramycin's selectivity profile and its unique mechanism of ribosomal binding [23] [36].

Comparative Structural Analysis with Traditional Aminoglycosides

Apramycin exhibits fundamental structural differences from traditional aminoglycosides that significantly impact its biological activity and resistance profile [21] [23] [24]. While conventional aminoglycosides such as gentamicin, tobramycin, and kanamycin contain 4,6-disubstituted deoxystreptamine cores, apramycin possesses a monosubstituted deoxystreptamine framework [23] [24]. This structural distinction renders apramycin resistant to many aminoglycoside-modifying enzymes that target the additional substitution sites present in traditional aminoglycosides [21] [24].

The bicyclic sugar moiety in apramycin contrasts markedly with the monocyclic sugar rings found in 4,6-disubstituted aminoglycosides [23]. Traditional aminoglycosides exhibit greater conformational flexibility due to their monocyclic ring systems, allowing them to accommodate various ribosomal binding configurations [23]. In contrast, apramycin's bicyclic structure enforces a more rigid molecular geometry that creates a type II pseudo-base pair interaction with adenine 1408, differing from the type I interactions formed by conventional aminoglycosides [23] [37].

The octose core architecture represents the most distinctive structural feature differentiating apramycin from other aminoglycosides [16] [23]. Traditional aminoglycosides typically contain hexose or pentose sugar units, while apramycin's eight-carbon octose core provides unique three-dimensional properties [16] [18]. This structural novelty contributes to apramycin's distinctive selectivity profile, particularly its reduced affinity for mitochondrial ribosomes compared to bacterial ribosomes [23].

| Structural Feature | Apramycin | Traditional Aminoglycosides |

|---|---|---|

| Deoxystreptamine Substitution | 4-monosubstituted | 4,5- or 4,6-disubstituted |

| Sugar Architecture | Bicyclic octose core | Monocyclic hexose/pentose |

| Ribosomal Interaction | Type II pseudo-base pair | Type I pseudo-base pair |

| Conformational Flexibility | Rigid bicyclic structure | Flexible monocyclic rings |

| Resistance Profile | AME-resistant | AME-susceptible |

Physical and Chemical Properties

Apramycin exhibits distinctive physical and chemical properties that reflect its complex molecular architecture and multiple functional groups [25] [26] [28]. The compound appears as white to light yellow crystalline material with a melting point of 168°C accompanied by decomposition [25] [28]. The predicted boiling point reaches 823°C at standard atmospheric pressure, though this temperature is not practically achievable due to thermal decomposition [26] [28].

The density of apramycin is calculated at 1.56 grams per cubic centimeter, reflecting the molecule's substantial molecular weight and compact three-dimensional structure [25] [28]. The flash point is predicted at 451.6°C, indicating relatively high thermal stability under standard conditions [26] [28]. These thermal properties are consistent with the molecule's extensive hydrogen bonding network and crystalline structure [25] [27].

Apramycin demonstrates high polarity and hydrophilicity due to its multiple amino and hydroxyl functional groups [27]. The compound exhibits excellent water solubility, with the sulfate salt form dissolving at concentrations up to 25 milligrams per milliliter [28]. This high water solubility facilitates the compound's biological activity and pharmaceutical applications [27]. The predicted pKa value of 12.91 ± 0.70 reflects the basic nature of the amino groups present throughout the molecular structure [3] [22].

The compound exists as a single enantiomer with defined optical activity, contributing to its stereospecific biological interactions [20] [35]. Apramycin lacks significant chromophore or fluorophore properties, necessitating derivatization techniques for analytical detection and quantification [27]. The molecule's extensive hydrogen bonding capability influences its crystalline packing and solid-state properties [25] [29].

| Property | Value |

|---|---|

| Melting Point | 168°C (decomposition) |

| Boiling Point (predicted) | 823°C at 760 mmHg |

| Density (predicted) | 1.56 g/cm³ |

| Flash Point (predicted) | 451.6°C |

| Water Solubility | 25 mg/mL (as sulfate salt) |

| Appearance | White to light yellow crystals |

| pKa (predicted) | 12.91 ± 0.70 |

| Optical Activity | Optically active (single enantiomer) |

Microbial Sources and Biosynthetic Gene Clusters

Apramycin is produced by two primary microbial sources within the genus Streptoalloteichus. The apramycin biosynthetic gene cluster was first identified in Streptoalloteichus tenebrarius in 2004 with GenBank accession number AJ629123.1, followed by its identification in Streptoalloteichus hindustanus in 2005 with GenBank accession number AJ875019.1 [1]. These biosynthetic gene clusters demonstrate remarkable conservation, with proteins encoded by each cluster showing over 70% sequence identity between the two species [1].

The apramycin biosynthetic gene cluster, designated as the apr cluster, spans approximately 34 kilobases and contains approximately 28 genes essential for apramycin biosynthesis [1] [2]. The cluster organization reflects a well-coordinated transcriptional architecture that facilitates the complex multi-step biosynthetic process required for apramycin assembly. Most enzymes encoded by the apr cluster have been functionally characterized, providing comprehensive insights into the biosynthetic pathway leading to aprosamine 5-phosphate formation [1].

Streptoalloteichus tenebrarius serves as the primary industrial producer of apramycin, with commercial production achieved through microbial fermentation [2]. The organism demonstrates the ability to produce apramycin alongside other aminoglycoside antibiotics, including carbamyltobramycin and carbamoylkanamycin B, which share common biosynthetic intermediates but utilize independent biosynthetic gene clusters [2].

Biosynthetic Origin of the Octose Core

The octose core represents the most structurally unique component of apramycin, distinguishing it from other aminoglycoside antibiotics. This eight-carbon bicyclic dialdose moiety is formed through a novel biosynthetic mechanism that has been recently elucidated through comprehensive biochemical investigations [3] [4].

The octose core biosynthesis proceeds through a [6 + 2] carbon assembly mechanism, where N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) serves as the two-carbon donor [3] [4]. This represents an unprecedented biological octose formation pathway that has not been previously reported in natural product biosynthesis [3]. The mechanism involves the transfer of an N-acetyl-acetaldehyde equivalent from GlcNAc or GalNAc to the six-carbon acceptor substrate 6'-oxo-lividamine [4].

The formation of the octose core begins with the oxidation of lividamine to 6'-oxo-lividamine by the dehydrogenase AprQ [4]. This oxidation reaction is critical for generating the appropriate acceptor substrate for the subsequent transaldolation reaction. The octose assembly results in the formation of a new C6'-C7' bond, which upon intramolecular cyclization via hemiacetal formation generates the distinctive bicyclic octose structure found in apramycin [4].

The stereochemistry of the octose core formation is precisely controlled, with the transaldolation reaction yielding products with the same 6'-R and 7'-S stereochemistry as observed in the final apramycin structure [3] [4]. This stereoselective process ensures the correct spatial arrangement of functional groups essential for apramycin's biological activity.

Biosynthetic Pathway Analysis

The complete biosynthetic pathway of apramycin has been reconstituted through systematic in vitro studies, revealing the intricate enzymatic steps required for its assembly [1] [5]. The pathway involves multiple enzymatic transformations that can be organized into distinct phases: precursor preparation, core assembly, and final maturation steps.

Key Enzymes and Their Functions

The apramycin biosynthetic pathway employs a diverse array of enzymes, each catalyzing specific transformations essential for the final product assembly. The phosphomutase AprJ and nucleotide transferase AprK initiate the pathway by converting glucose 6-phosphate to NDP-β-D-glucose, representing a critical biosynthetic intermediate [1] [5].

The dehydrogenase AprD5 and transaminase AprL collaborate to modify the NDP-β-D-glucose intermediate through the introduction of an amino group at the 4″ position [1] [5]. Notably, this aminosugar biosynthesis occurs without requiring prior 6″-deoxygenation, which distinguishes it from typical aminosugar biosynthetic pathways [1].

The glycoside hydrolase family 65 protein AprO catalyzes the formation of the 8',1″-O-glycosidic linkage using either NDP-β-D-glucose or NDP-4″-amino-4″-deoxy-β-D-glucose as substrates [1] [5]. This enzyme represents a unique example of biological glycosylation involving NDP-β-D-hexoses, expanding the known scope of natural glycosylation reactions [1].

The radical S-adenosyl-L-methionine enzyme AprD4 utilizes a noncanonical CX₃CX₃C motif for binding a [4Fe-4S] cluster and catalyzes the dehydration of paromamine [6] [7]. This enzyme works in conjunction with the NADPH-dependent reductase AprD3, which reduces the dehydrated product to generate lividamine [6] [7].

AprI-Catalyzed N-7' Methylation

The N-7' methylation reaction catalyzed by AprI represents a crucial step in apramycin biosynthesis, occurring at the pseudotrisaccharide stage rather than the final pseudotetrasaccharide product [2] [8]. AprI belongs to the HemK family of methyltransferases and shares 35% sequence identity with the N-methyltransferase CalM from Streptomyces chartreusis [2].

The methylation reaction utilizes S-adenosyl-L-methionine as the methyl donor and specifically targets the N-7' position of demethyl-aprosamine [2] [8]. Biochemical characterization has demonstrated that AprI converts demethyl-aprosamine to aprosamine through a stereoselective methylation process [2]. The reaction occurs following the AprP-catalyzed N-7' deacetylation step, indicating a coordinated sequence of modifications at the N-7' position [8].

Gene disruption studies have confirmed the essential role of AprI in apramycin biosynthesis, with aprI deletion mutants producing demethyl-apramycin as the primary product instead of apramycin [2]. The methylation reaction catalyzed by AprI is critical for the biological activity of apramycin, as demethyl-apramycin exhibits significantly reduced antibacterial activity compared to the fully methylated compound [8].

AprG-Mediated Transaldolation Mechanism

The transaldolase AprG catalyzes the most chemically distinctive reaction in apramycin biosynthesis, representing a novel enzymatic mechanism with no established biological precedent [3] [4]. Bioinformatic analysis indicates that AprG may be structurally similar to GlcNAc-2-epimerase, suggesting its ability to recognize GlcNAc or structurally related substrates [3].

The transaldolation reaction proceeds through the transfer of a two-carbon N-acetyl-acetaldehyde equivalent from either GlcNAc or GalNAc to the aldehyde acceptor 6'-oxo-lividamine [4]. This reaction results in the formation of 7'-N-acetyldemethylaprosamine with precise stereochemical control, maintaining the 6'-R and 7'-S configuration found in the final apramycin product [3] [4].

AprG demonstrates remarkable substrate flexibility, accepting both GlcNAc and GalNAc as two-carbon donors [3] [4]. The enzyme lacks apparent sequence similarity to currently known aldolases, indicating that it represents a new class of transaldolase enzymes [3]. The reaction mechanism involves novel inverting stereochemistry of the transferred fragment, which distinguishes it from conventional aldolase reactions [4].

The transaldolation reaction is reversible, with the equilibrium potentially regulated by the phosphorylase AprU, which can shift the reaction balance by phosphorylating the initial octose intermediate [4]. This regulatory mechanism prevents the accumulation of dead-end oxidation products and ensures efficient channeling of intermediates toward apramycin formation [4].

Metabolic Regulation of Apramycin Production

The biosynthesis of apramycin is subject to complex metabolic regulation mechanisms that control both the efficiency of production and the prevention of auto-toxicity. Streptoalloteichus tenebrarius employs sophisticated strategies to regulate apramycin biosynthesis while avoiding self-inhibition by the antibiotic product [9] [10].

Two cryptic self-resistance mechanisms have been identified that serve dual roles in biosynthesis regulation and cellular protection. The first mechanism involves C-5 phosphorylation catalyzed by the aminoglycoside phosphotransferase AprU, which specifically phosphorylates the 5-OH group of pseudotrisaccharide intermediates [9] [10]. The second mechanism employs N-7' acetylation as a protective strategy, with the accumulated 7'-N-acetylated intermediates exhibiting significantly reduced antibacterial activity [9] [10].

The phosphorylation and dephosphorylation cycle regulated by AprU and the alkaline phosphatase AprZ provides temporal control over apramycin maturation [9]. AprU phosphorylates the 5-OH position of pseudotrisaccharide intermediates, while AprZ, located extracellularly, removes the phosphate group from pseudotetrasaccharide intermediates to generate mature apramycin [9]. This spatial and temporal separation ensures that active apramycin is produced primarily outside the cell, minimizing intracellular toxicity.

Gene expression regulation plays a crucial role in optimizing apramycin production. Overexpression of the aprI gene has been shown to improve apramycin yield while reducing the accumulation of demethyl-apramycin impurities [2]. The titer of apramycin increased from 2227 ± 320 mg/L to 2331 ± 210 mg/L when aprI was overexpressed, while demethyl-apramycin production decreased from 196 ± 36 mg/L to 51 ± 9 mg/L [2].

Metabolic engineering approaches have demonstrated the potential for optimizing apramycin production through targeted gene manipulations. Disruption of competing biosynthetic pathways, such as the tobramycin biosynthetic pathway through tobM2 gene deletion, redirects metabolic flux toward apramycin production [2]. The combined overexpression of aprI and disruption of tobM2 resulted in an increase in apramycin purity from 68% to 87% of total aminoglycoside products [2].

The production of apramycin is also influenced by the availability of biosynthetic precursors and cofactors. Industrial production relies on microbial fermentation, with commercial apramycin typically containing 0.9-1.28% demethyl-apramycin as the major impurity [2]. The management of these impurities through metabolic engineering represents a significant advancement in apramycin production optimization.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Mechanism of Action

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

Kondo J, Francois B, Urzhumtsev A, Westhof E: Crystal structure of the Homo sapiens cytoplasmic ribosomal decoding site complexed with apramycin. Angew Chem Int Ed Engl. 2006 May 12;45(20):3310-4. [PMID:16596680]

Han Q, Zhao Q, Fish S, Simonsen KB, Vourloumis D, Froelich JM, Wall D, Hermann T: Molecular recognition by glycoside pseudo base pairs and triples in an apramycin-RNA complex. Angew Chem Int Ed Engl. 2005 Apr 29;44(18):2694-700. [PMID:15849690]